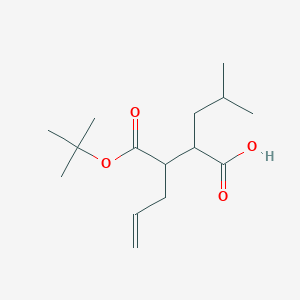
sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a complex organic compound that features a sodium ion coordinated to a highly functionalized enolate. This compound is characterized by its trifluoromethyl group, cyano group, and ethoxy group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with sodium cyanide in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the cyano group is introduced to the enolate intermediate. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the enolate to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines or alcohols.
Applications De Recherche Scientifique
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals, including materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. Additionally, the enolate moiety can participate in Michael addition reactions, further modifying biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 4,4,4-trifluoroacetoacetate: Similar in structure but lacks the cyano and ethoxy groups.
Sodium cyanoacetate: Contains a cyano group but lacks the trifluoromethyl and ethoxy groups.
Sodium ethyl acetoacetate: Contains an ethoxy group but lacks the cyano and trifluoromethyl groups.
Uniqueness
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and ethoxy groups provide additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C7H5F3NNaO3 |
|---|---|
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C7H6F3NO3.Na/c1-2-14-6(13)4(3-11)5(12)7(8,9)10;/h12H,2H2,1H3;/q;+1/p-1/b5-4-; |
Clé InChI |
STEKPLGHRINIQW-MKWAYWHRSA-M |
SMILES isomérique |
CCOC(=O)/C(=C(/C(F)(F)F)\[O-])/C#N.[Na+] |
SMILES canonique |
CCOC(=O)C(=C(C(F)(F)F)[O-])C#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)





![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)
